molecular formula C7H5LiN2 B14336473 Lithium (3-cyanopyridin-4-yl)methanide CAS No. 109355-91-1

Lithium (3-cyanopyridin-4-yl)methanide

Cat. No.: B14336473
CAS No.: 109355-91-1
M. Wt: 124.1 g/mol
InChI Key: LPHJATWCGAAMJB-UHFFFAOYSA-N
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Description

Lithium (3-cyanopyridin-4-yl)methanide is an organometallic compound featuring a pyridine backbone substituted with a cyano group at the 3-position and a lithium-bound methanide moiety at the 4-position. This structure confers unique reactivity, making it valuable in synthetic chemistry, particularly as a nucleophilic intermediate for constructing complex heterocycles or pharmaceuticals. Its synthesis typically involves deprotonation of the corresponding protonated precursor using strong bases like lithium diisopropylamide (LDA) or related reagents. The electron-withdrawing cyano group stabilizes the negative charge on the methanide, enhancing its stability and selectivity in reactions .

Properties

CAS No.

109355-91-1

Molecular Formula

C7H5LiN2

Molecular Weight

124.1 g/mol

IUPAC Name

lithium;4-methanidylpyridine-3-carbonitrile

InChI

InChI=1S/C7H5N2.Li/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,1H2;/q-1;+1

InChI Key

LPHJATWCGAAMJB-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-]C1=C(C=NC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium (3-cyanopyridin-4-yl)methanide typically involves the lithiation of 3-cyanopyridine. This can be achieved through the reaction of 3-cyanopyridine with a strong base such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:

3-Cyanopyridine+n-BuLiLithium (3-cyanopyridin-4-yl)methanide\text{3-Cyanopyridine} + \text{n-BuLi} \rightarrow \text{this compound} 3-Cyanopyridine+n-BuLi→Lithium (3-cyanopyridin-4-yl)methanide

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure safety and efficiency, particularly given the reactivity of organolithium compounds.

Chemical Reactions Analysis

Types of Reactions: Lithium (3-cyanopyridin-4-yl)methanide can undergo various types of chemical reactions, including:

    Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers in other molecules.

    Substitution Reactions: It can participate in substitution reactions, where the lithium atom is replaced by another group.

    Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Addition: Reagents such as aldehydes or ketones can be used, typically under anhydrous conditions.

    Substitution Reactions: Halogenated compounds are common substrates, with reactions often carried out in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in cross-coupling reactions.

Major Products: The products of these reactions depend on the specific substrates and conditions used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while a Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

Lithium (3-cyanopyridin-4-yl)methanide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Its derivatives may be explored for potential biological activity, although specific applications are still under investigation.

    Medicine: Research into its potential medicinal properties is ongoing, with interest in its use as a building block for drug development.

    Industry: It may be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which lithium (3-cyanopyridin-4-yl)methanide exerts its effects involves its role as a nucleophile. The lithium atom stabilizes the negative charge on the carbon atom, allowing it to attack electrophilic centers in other molecules. This reactivity is facilitated by the electron-withdrawing cyano group, which further stabilizes the negative charge.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, Lithium (3-cyanopyridin-4-yl)methanide is compared below with structurally or functionally related compounds, including pyridine derivatives, cyanopyridines, and lithium organometallics.

Structural and Reactivity Comparisons

Compound Name Key Structural Features Reactivity/Applications Reference
This compound 3-cyano, 4-lithiomethanide pyridine Nucleophilic alkylation, heterocycle synthesis, pharmaceutical intermediates
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 3-cyano, 2-thioacetamide, 4,6-distyryl groups Biological activity (e.g., antimicrobial), synthesized via nucleophilic substitution
Tofacitinib citrate intermediate (Formula 1 in ) Piperidine derivative with benzyl and methyl groups Key intermediate for Janus kinase inhibitors; synthesized via novel intermediates (Formulas 4 and 5)

Key Observations:

Electronic Effects: The cyano group in this compound enhances stability compared to non-cyano pyridinides (e.g., lithium pyridin-4-ylmethanide), which are more prone to decomposition .

Synthetic Utility: Unlike thioacetamide derivatives (e.g., ’s Compound 2), which are biologically active but less reactive in organometallic contexts, lithium methanides serve as versatile nucleophiles.

Pharmaceutical Relevance : While the Tofacitinib intermediate () focuses on piperidine scaffolds, the lithium methanide’s pyridine core could streamline access to analogous drug candidates via directed ortho-metalation strategies .

Spectroscopic and Stability Data

Limited direct spectroscopic data for this compound are available in the provided evidence. However, analogous cyanopyridines (e.g., ’s Compound 2) exhibit characteristic UV/Vis absorption at ~270–300 nm due to π→π* transitions in the pyridine-cyano system. NMR data for related compounds (e.g., Zygocaperoside in ) highlight the diagnostic shifts of cyano groups (~110–120 ppm in $^{13}\text{C}$-NMR), suggesting similar behavior in the lithium methanide .

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